molecular formula C10H10N4 B13659169 5,5'-Dimethyl-2,2'-bipyrimidine

5,5'-Dimethyl-2,2'-bipyrimidine

Cat. No.: B13659169
M. Wt: 186.21 g/mol
InChI Key: RXIDPALOABYPJL-UHFFFAOYSA-N
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Description

5,5’-Dimethyl-2,2’-bipyrimidine: is an organic compound with the molecular formula C10H10N4. It is a derivative of bipyrimidine, featuring two methyl groups attached to the 5th positions of the pyrimidine rings. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-2,2’-bipyrimidine typically involves the reaction of 2,2’-bipyrimidine with methylating agents. One common method is the methylation of 2,2’-bipyrimidine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of 5,5’-Dimethyl-2,2’-bipyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,5’-Dimethyl-2,2’-bipyrimidine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are used in catalysis and materials science .

Biology: In biological research, 5,5’-Dimethyl-2,2’-bipyrimidine is used as a probe to study DNA interactions. Its derivatives are employed in the development of fluorescent markers for DNA .

Medicine: It is investigated for its cytotoxic properties and its ability to form complexes with metal ions that exhibit anticancer activity .

Industry: In the industrial sector, 5,5’-Dimethyl-2,2’-bipyrimidine is used in the synthesis of dyes and pigments. It is also employed in the production of advanced materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 5,5’-Dimethyl-2,2’-bipyrimidine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. For example, the compound can bind to DNA through groove binding interactions, which can disrupt DNA replication and transcription processes . The molecular targets include DNA and various enzymes involved in DNA metabolism .

Comparison with Similar Compounds

    5,5’-Dimethyl-2,2’-bipyridine: Similar in structure but with pyridine rings instead of pyrimidine rings.

    2,2’-Bipyrimidine: Lacks the methyl groups at the 5th positions.

    5,5’-Dibromo-2,2’-bipyridine: Contains bromine atoms instead of methyl groups.

Uniqueness: 5,5’-Dimethyl-2,2’-bipyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable ligand in coordination chemistry and a useful probe in biological studies .

Biological Activity

5,5'-Dimethyl-2,2'-bipyrimidine (C10H10N4), a derivative of bipyrimidine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound exhibits a variety of biological properties, including antimicrobial and anticancer activities, making it a subject of interest in pharmaceutical research.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of metal complexes involving this compound. For instance, zinc(II) complexes with related bipyrimidine derivatives demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains. In particular, one complex exhibited a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Zinc(II) Complexes

CompoundMIC (μg/mL) against C. albicansMIC (μg/mL) against S. aureus
Zinc Complex 162.5Not specified
Zinc Complex 2Not activeNot active
Py-2py LigandNot activeNot active

Cytotoxicity Studies

Cytotoxicity assays using MRC-5 human fibroblast cells revealed that certain complexes containing this compound exhibited varying degrees of cytotoxic effects. The IC50 values ranged from 22 μg/mL for the most potent complex to 120 μg/mL for the bipyrimidine ligand itself . This suggests that while the ligand alone may have limited cytotoxicity, its metal complexes can enhance biological activity.

Table 2: Cytotoxicity Data of Compounds

CompoundIC50 (μg/mL)
Zinc Complex 122
Zinc Complex 2>120
Py-2py Ligand>120

The interaction of these complexes with biological macromolecules such as DNA and proteins has been investigated to understand their mechanism of action. Binding studies indicated a significant affinity towards calf thymus DNA and bovine serum albumin (BSA), suggesting that these interactions may play a role in their biological activity .

Case Studies

In one notable case study, researchers synthesized various derivatives of this compound to evaluate their biological activities further. The study focused on the synthesis of Schiff bases from this compound and their subsequent evaluation against cancer cell lines. Some derivatives exhibited promising anticancer properties, indicating that structural modifications could enhance their therapeutic potential .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-2-(5-methylpyrimidin-2-yl)pyrimidine

InChI

InChI=1S/C10H10N4/c1-7-3-11-9(12-4-7)10-13-5-8(2)6-14-10/h3-6H,1-2H3

InChI Key

RXIDPALOABYPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2=NC=C(C=N2)C

Origin of Product

United States

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